molecular formula C10H17NO4S B2615868 Ethyl 2-[(3S,3aR,6aR)-1,1-dioxo-3,3a,4,5,6,6a-hexahydro-2H-thieno[2,3-c]pyrrol-3-yl]acetate CAS No. 2166213-43-8

Ethyl 2-[(3S,3aR,6aR)-1,1-dioxo-3,3a,4,5,6,6a-hexahydro-2H-thieno[2,3-c]pyrrol-3-yl]acetate

Cat. No.: B2615868
CAS No.: 2166213-43-8
M. Wt: 247.31
InChI Key: GIIMUKHPZKMCCY-VGMNWLOBSA-N
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Description

Ethyl 2-[(3S,3aR,6aR)-1,1-dioxo-3,3a,4,5,6,6a-hexahydro-2H-thieno[2,3-c]pyrrol-3-yl]acetate is an organic compound with intricate structure and significant implications in scientific research and various industries. This compound features a thieno[2,3-c]pyrrole ring system fused with an ethyl acetate moiety, making it unique in its chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-[(3S,3aR,6aR)-1,1-dioxo-3,3a,4,5,6,6a-hexahydro-2H-thieno[2,3-c]pyrrol-3-yl]acetate generally involves multi-step organic reactions, starting from commercially available precursors. Key steps might include:

  • Formation of the thieno[2,3-c]pyrrole ring through cyclization reactions.

  • Introduction of the ethyl acetate group via esterification reactions under acidic or basic conditions.

  • Oxidation steps to introduce the 1,1-dioxo groups.

Industrial Production Methods: For industrial-scale production, optimization of reaction conditions is crucial. This includes:

  • Use of catalysts to increase yield and reduce reaction time.

  • Controlling temperature and pH to ensure the purity of the product.

  • Employing continuous flow reactors to streamline the production process.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: The compound can undergo oxidation to modify the thieno[2,3-c]pyrrole ring.

  • Reduction: Reduction can occur at the 1,1-dioxo groups, potentially converting them into hydroxyl groups.

  • Substitution: The ethyl acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidizing agents like potassium permanganate or hydrogen peroxide.

  • Reducing agents such as lithium aluminum hydride or sodium borohydride.

  • Bases like sodium hydroxide for substitution reactions.

Major Products:

  • Oxidized derivatives with altered ring systems.

  • Reduced products with hydroxyl functionalities.

  • Substituted compounds with different ester groups.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of complex organic molecules.

  • Studied for its reactivity and stability under various conditions.

Biology:

  • Investigated for its potential as a biochemical probe.

  • Possible precursor for bioactive molecules.

Medicine:

  • Explored for pharmacological properties, including potential anti-inflammatory and anticancer activities.

Industry:

  • Utilized in the development of novel materials.

  • Employed in the synthesis of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which Ethyl 2-[(3S,3aR,6aR)-1,1-dioxo-3,3a,4,5,6,6a-hexahydro-2H-thieno[2,3-c]pyrrol-3-yl]acetate exerts its effects involves its interaction with specific molecular targets. The presence of the 1,1-dioxo groups and the thieno[2,3-c]pyrrole ring enables binding to enzymes and receptors, modulating biological pathways.

Molecular Targets and Pathways:

  • Enzymes involved in oxidative stress responses.

  • Receptors that regulate inflammatory processes.

  • Pathways controlling cell proliferation and apoptosis.

Comparison with Similar Compounds

  • Methyl thieno[2,3-c]pyrrole acetate

  • Ethyl 2-thieno[2,3-c]pyrrolecarboxylate

  • 3,3a,4,5,6,6a-Hexahydrothieno[2,3-c]pyrrol-3-one derivatives

This thorough exploration covers the key aspects of Ethyl 2-[(3S,3aR,6aR)-1,1-dioxo-3,3a,4,5,6,6a-hexahydro-2H-thieno[2,3-c]pyrrol-3-yl]acetate, highlighting its significance in various scientific and industrial domains. What's your interest in this specific compound?

Properties

IUPAC Name

ethyl 2-[(3S,3aR,6aR)-1,1-dioxo-3,3a,4,5,6,6a-hexahydro-2H-thieno[2,3-c]pyrrol-3-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO4S/c1-2-15-10(12)3-7-6-16(13,14)9-5-11-4-8(7)9/h7-9,11H,2-6H2,1H3/t7-,8+,9+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIIMUKHPZKMCCY-VGMNWLOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1CS(=O)(=O)C2C1CNC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C[C@@H]1CS(=O)(=O)[C@@H]2[C@H]1CNC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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